molecular formula C13H15N B187929 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole CAS No. 2047-89-4

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

Cat. No. B187929
CAS RN: 2047-89-4
M. Wt: 185.26 g/mol
InChI Key: XZUJMYLNFZHNLP-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is a chemical compound with the molecular formula C13H15N . It is also known by other names such as Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro- .


Synthesis Analysis

The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole can be achieved through the reaction of cycloheptanone and (4-tert-butylphenyl)hydrazine hydrochloride in the presence of sodium acetate and sulfuric acid in glacial acetic acid via Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole consists of a cyclohepta[b]indole core with a hexahydro modification . The InChI code for this compound is 1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 .


Chemical Reactions Analysis

Substitution at the 11 position with side chains containing a four-carbon tether resulted in compounds having the highest affinity for the [3H]DTG-labeled sigma site .


Physical And Chemical Properties Analysis

The molecular weight of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 185.120449483 g/mol . The topological polar surface area is 15.8 Ų .

Scientific Research Applications

1. Potential Antipsychotic Applications

Enantiomers of various N-substituted hexahydro-7,10-iminocyclohept[b]indoles have shown significant affinity for 5-HT2 and D2 receptors, suggesting their potential as atypical antipsychotics (Mewshaw et al., 1993).

2. Synthesis and Structural Confirmation for 5-HT6 Antagonism

Efficient synthesis methods have been developed for the large-scale production of potent 5-HT6 antagonists derived from the epiminocyclohept[b]indole scaffold (Isherwood et al., 2012).

3. Role in Fischer Indole Synthesis

The compound is utilized in Fischer indole synthesis, a key method for producing a variety of structurally diverse indoles (Falke et al., 2011).

4. Affinity for 5-HT2 and D2 Receptors

Derivatives of bridged gamma-carbolines, including hexahydro-7,10-iminocyclohept[b]indoles, exhibit high affinity for 5-HT2 and D2 receptors, useful for identifying ligands with selective or combined affinity (Mewshaw et al., 1993).

5. Broad Biological Activity in Pharmaceuticals

Cyclohepta[b]indoles are a structural motif in natural products and pharmaceuticals with a wide range of biological activities, indicating their significant pharmaceutical potential (Stempel & Gaich, 2016).

6. Antimicrobial and Antimycobacterial Properties

Substituted pyrazolo-, isoxazolo-, pyrimido-, and mercaptopyrimidocyclohepta[b]indoles exhibit notable in vitro antimicrobial and antimycobacterial properties (Yamuna et al., 2012).

7. Development of 5-HT6 Antagonists

Epiminocyclohepta[b]indole analogs with potent 5-HT6 antagonist activity have been discovered and optimized, showing potential for advanced pharmacological applications (Henderson et al., 2012).

Future Directions

The most potent and selective member of this series was 11-[4-(2-furanyl)butyl]-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole (40). Enantioselectivity was investigated by preparing the (+)- and (-)-isomers of 40 . This suggests potential future directions for the development of more potent and selective compounds based on the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole structure.

properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-10-11-7-4-5-9-13(11)14-12(10)8-3-1/h4-5,7,9,14H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJMYLNFZHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942649
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole

CAS RN

2047-89-4
Record name 2047-89-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
E Stempel, T Gaich - Accounts of chemical research, 2016 - ACS Publications
Conspectus Seven-membered rings fused with an indole are termed cyclohepta[b]indoles. Compounds exhibiting this structure motif display a broad spectrum of biological activities, …
Number of citations: 251 pubs.acs.org
H Falke, K Bumiller, S Harbig, A Masch, J Wobbe… - Molbank, 2011 - mdpi.com
Molbank | Free Full-Text | 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole Next Article in Journal 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate …
Number of citations: 4 www.mdpi.com
C Wentrup, J Becker - Chemistry–A European Journal, 2016 - Wiley Online Library
Flash vacuum pyrolysis (FVP) of benz[a]azulene yields phenanthrene and 2‐ethynylbiphenyl. FVP of cyclohepta[b]indole similarly yields phenanthridine and 2‐cyanobiphenyl. The …
T Barf, F Lehmann, K Hammer, S Haile, E Axen… - Bioorganic & medicinal …, 2009 - Elsevier
Small molecule inhibitors of adipocyte fatty-acid binding protein (A-FABP) have gained renewed interest following the recent publication of pharmacologically beneficial effects of such …
Number of citations: 107 www.sciencedirect.com
D Dhanak, CB Reese - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Treatment of pyrrole (1a), 2,5-dimethylpyrrole (1b), indole (3a), 2-methylindole (3b), 3-methylindole (3c), 2,3-dimethylindole (3d), 1,2,3,4-tetrahydro-9H-carbazole (5a), 5,6,7,8,9,10-…
Number of citations: 67 pubs.rsc.org
G Giannini, M Marzi, GP Moretti… - European Journal of …, 2004 - Wiley Online Library
A series of 1,1‐bis(indol‐3‐yl) and 1‐(indol‐2‐yl)‐1‐(indol‐3‐yl)‐ψ‐hydroxyalkanes, prepared from the corresponding indole derivatives and suitable hydroxyaldehydes via routine …
A Hilgeroth, K Yasrebi, S Suzen, T Hertlein… - Medicinal …, 2019 - ingentaconnect.com
Background: Due to emerging resistances against antibiotics there is a strong need to find novel antibacterial agents with a novel structure to prevent early resistance developments. …
Number of citations: 5 www.ingentaconnect.com
CG Hızlıateş, S Gülle, Y Ergün - Journal of Heterocyclic …, 2016 - Wiley Online Library
The novel heterocyclic compounds that have cycloalk[b]indole moiety bearing spiropiperidinone and spiropiperidinedione (3a, 3b, 3c, 5a, 5b, 8a, 8b, and 10a) were synthesized for the …
Number of citations: 4 onlinelibrary.wiley.com
MT El-Sayed, S Suzen, N Altanlar, K Ohlsen… - Bioorganic & medicinal …, 2016 - Elsevier
Antibiotic resistance is an ongoing problem in the treatment of bacterial diseases. Among the various antibacterial infections Staphylococcus aureus infections remain critical due to the …
Number of citations: 37 www.sciencedirect.com
FM El - opendata.uni-halle.de
GIST GSK-3β HCC HCT-8 50% growth inhibition gastrointestinal stromal tumor glycogen synthase kinase-3β hepatocellular carcinoma, hepatocellular carcinoma human colon cancer …
Number of citations: 3 opendata.uni-halle.de

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